Stereochemical Identity: Racemate vs. Enantiopure (3R)-Isomer – Impact on Biological Potency
3-Benzyl-1-(benzyloxy)azetidin-2-one (CAS 223532-05-6) is the racemic mixture or stereochemically undefined variant, whereas (3R)-N-benzyloxy-3-benzyl-2-azetidinone (CAS 218285-65-5) is the enantiopure (R)-isomer. In the closely related 3-benzylazetidine-2-one chymase inhibitor series, the (R)-configuration at C-3 was essential for low-nanomolar activity; racemization or inversion led to significant potency loss [1]. While no direct head-to-head comparison exists for the N-benzyloxy series, this class-level inference establishes that stereochemical identity is a primary driver of biological activity. Researchers selecting this compound must verify whether the racemic or enantiopure form is appropriate for their target engagement studies.
| Evidence Dimension | Stereochemical identity and expected biological potency |
|---|---|
| Target Compound Data | Racemic or undefined stereochemistry; no direct chymase inhibition data available for this specific CAS number |
| Comparator Or Baseline | (3R)-N-benzyloxy-3-benzyl-2-azetidinone (CAS 218285-65-5); in 3-benzylazetidine-2-one series, compound 23 exhibited IC50 = 3.1 nM against human chymase |
| Quantified Difference | Potency loss upon stereochemical inversion is class-level, not directly quantified for this exact pair |
| Conditions | Human chymase enzyme inhibition assay (recombinant); compound 23 from Aoyama et al. 2001 |
Why This Matters
Procurement must align with the stereochemical requirement of the target assay; the racemate and (R)-enantiomer are not interchangeable and purchasing the wrong form risks project failure.
- [1] Aoyama, Y.; et al. Design, synthesis and pharmacological evaluation of 3-benzylazetidine-2-one-based human chymase inhibitors. Bioorg. Med. Chem. 2001, 9, 3065–3075. View Source
